2,3-O-Isopropylidene-D-lyxono-1,4-lactone
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Overview
Description
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is an organic compound with the molecular formula C8H12O5. It is a derivative of lyxonic acid, where the 2 and 3 positions are protected by an isopropylidene group, forming a lactone ring. This compound is commonly used as an intermediate in organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is typically synthesized from lyxonic acid. The preparation involves the reaction of lyxonic acid with acetone under acidic conditions to form the isopropylidene-protected lactone. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, which facilitates the formation of the isopropylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of lyxonic acid and acetone into a reactor containing the acid catalyst. The reaction mixture is then heated to promote the formation of the lactone. After the reaction is complete, the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,3-O-Isopropylidene-D-lyxono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-O-Isopropylidene-D-lyxono-1,4-lactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions in the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
- 2,3-O-Isopropylidene-D-ribono-1,4-lactone
- 2,3-O-Isopropylidene-D-arabino-1,4-lactone
- 2,3-O-Isopropylidene-D-xylono-1,4-lactone
Uniqueness
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is unique due to its specific configuration and the presence of the isopropylidene protecting group. This configuration allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis. Its structural similarity to other isopropylidene-protected lactones allows for comparative studies in carbohydrate chemistry and the development of new synthetic methodologies.
Properties
IUPAC Name |
(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-SRQIZXRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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